2-Chloro-5-methylpyrimidine-4-carboxylic acid CAS 933746-10-2
2-Chloro-5-methylpyrimidine-4-carboxylic acid CAS 933746-10-2
An In-Depth Technical Guide to 2-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS 933746-10-2): A Keystone Building Block in Modern Drug Discovery
Abstract: 2-Chloro-5-methylpyrimidine-4-carboxylic acid has emerged as a pivotal scaffold in medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique bifunctional nature, possessing two distinct and versatile reactive sites, allows for its strategic incorporation into complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, characterization, a robust synthesis strategy, and its critical applications, with a focus on the synthesis of Proteolysis Targeting Chimeras (PROTACs). We offer field-proven insights and detailed experimental protocols to empower scientists in leveraging this high-value chemical intermediate.
Core Properties and Characterization
2-Chloro-5-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine derivative valued for its utility as a synthetic intermediate.[1] The pyrimidine ring is a foundational motif in numerous biologically active molecules, and the specific arrangement of the chloro, methyl, and carboxylic acid groups on this compound offers a powerful toolkit for synthetic chemists.[2]
Physicochemical & Structural Data
A summary of the key properties for 2-Chloro-5-methylpyrimidine-4-carboxylic acid is presented below. This data is essential for reaction planning, analytical method development, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 933746-10-2 | [3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3] |
| Molecular Weight | 172.57 g/mol | [3] |
| Common Purity | ≥98% | [3] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Primary Application | Protein Degrader Building Block | [3] |
Spectroscopic and Analytical Characterization
Rigorous characterization is crucial to confirm the identity and purity of starting materials. While extensive public experimental spectra for this specific molecule are limited, the following section outlines the expected spectroscopic signatures and a reliable analytical method for quality control.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. Based on established chemical shift principles for pyrimidine derivatives, the following peaks are predicted.[4][5]
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¹H NMR (400 MHz, DMSO-d₆):
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~13.5-14.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid. Its chemical shift can be highly dependent on concentration and solvent.
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~8.9 ppm (s, 1H): The singlet for the proton at the C6 position of the pyrimidine ring.
-
~2.5 ppm (s, 3H): The singlet corresponding to the three protons of the methyl group at the C5 position.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
~165 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~160 ppm: Pyrimidine ring carbon C4 (attached to COOH).
-
~158 ppm: Pyrimidine ring carbon C2 (attached to Cl).
-
~157 ppm: Pyrimidine ring carbon C6.
-
~120 ppm: Pyrimidine ring carbon C5 (attached to CH₃).
-
~15 ppm: Methyl carbon (CH₃).
-
A standard experimental protocol for acquiring high-quality NMR data is provided below.[6]
Click to view: Protocol for NMR Sample Preparation and Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
2-Chloro-5-methylpyrimidine-4-carboxylic acid (5-10 mg)
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide), 0.75 mL
-
5 mm NMR tube
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of the compound and transfer it into a clean, dry 5 mm NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.
-
Securely cap the tube and vortex gently until the sample is completely dissolved.
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning.
-
Load the sample into the NMR spectrometer.
-
Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
-
For ¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 3 seconds, a relaxation delay of 2 seconds, and 16-64 scans.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve adequate signal-to-noise.
-
Process the acquired Free Induction Decays (FIDs) by applying Fourier transform, phase correction, and baseline correction.
1.2.2 Analytical Chromatography for Purity Assessment
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of this compound. The carboxylic acid moiety allows for effective separation using ion-pairing agents or pH-controlled mobile phases.[6][7]
Click to view: Protocol for RP-HPLC Purity Analysis
Objective: To determine the purity of 2-Chloro-5-methylpyrimidine-4-carboxylic acid by percentage area.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample: ~1 mg/mL solution in a 1:1 mixture of Water:Acetonitrile
Procedure:
-
Set up the HPLC system with the C18 column, thermostatted to 25 °C.
-
Set the UV detector to monitor at 254 nm.
-
Equilibrate the column with a mobile phase composition of 95% A and 5% B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 5-10 µL of the prepared sample solution.
-
Run a linear gradient elution as follows:
-
0-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Integrate the peaks in the resulting chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Synthesis and Purification Strategy
While multiple routes to functionalized pyrimidines exist, a practical and scalable synthesis of 2-Chloro-5-methylpyrimidine-4-carboxylic acid can be envisioned starting from commercially available precursors.[8][9] A plausible and efficient approach involves the regioselective introduction of a carboxylic acid function onto a pre-formed 2-chloro-5-methylpyrimidine ring via a Minisci-type radical reaction.[2] This method avoids the often low-yielding lithiation-carboxylation sequences at cryogenic temperatures.
Proposed Synthetic Workflow
The diagram below outlines a robust, two-step conceptual pathway from 2,4-dihydroxy-5-methylpyrimidine. This strategy leverages common, high-yielding transformations in heterocyclic chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. 22536-61-4|2-Chloro-5-methylpyrimidine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
